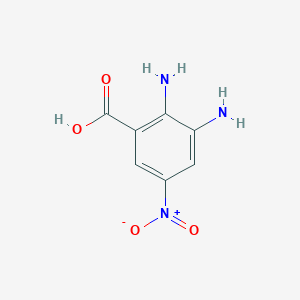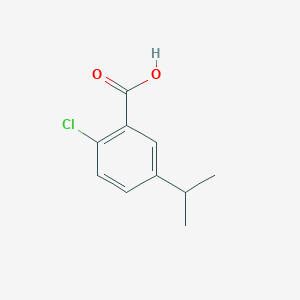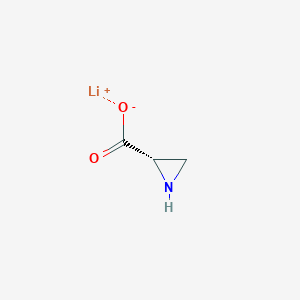
Lithium L-aziridine-2-carboxylate
Overview
Description
Lithium L-aziridine-2-carboxylate is a chemical compound with the molecular formula C3H4LiNO2. It is a lithium salt of L-aziridine-2-carboxylic acid. This compound is known for its unique structure, which includes an aziridine ring—a three-membered nitrogen-containing ring. The aziridine ring is highly strained, making it a reactive intermediate in various chemical reactions .
Mechanism of Action
Target of Action
Lithium L-aziridine-2-carboxylate is a chiral building block . It is primarily used as a chelate ligand to form complexes with transition metal salts . These complexes can then interact with various targets depending on the specific transition metal and the environment in which the reaction takes place.
Mode of Action
The aziridine ring in this compound is highly reactive due to its strain . This reactivity allows it to undergo nucleophilic ring opening reactions . The ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring opening products after treatment with incoming nucleophiles .
Biochemical Pathways
It is known that aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .
Result of Action
The primary result of the action of this compound is the formation of complexes with transition metal salts . These complexes can then be used in various chemical reactions, including the synthesis of a variety of biologically and pharmaceutically important drugs .
Action Environment
The action, efficacy, and stability of this compound are highly dependent on the specific environmental conditions in which it is used. Factors such as the presence of electron-withdrawing substituents, the type of incoming nucleophiles, and the specific transition metal salts used can all influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Lithium L-aziridine-2-carboxylate may be used as a chelate ligand to form complexes with transition metal salts Aziridines, a class of compounds to which this compound belongs, are known to be highly reactive, making them attractive for study in terms of reactivity and pharmacodynamic action .
Molecular Mechanism
Aziridines are known to be inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action . They can be activated in the presence of electron-withdrawing substituents and provide ring-opening products after treatment with incoming nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium L-aziridine-2-carboxylate can be synthesized from N-trityl-L-aziridine-carboxylic acid benzyl ester. The synthesis involves the treatment of the ester with trifluoroacetic acid, followed by saponification with lithium hydroxide . Another method involves the nucleophilic ring opening of aziridine-2-carboxylates using various nucleophiles .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium L-aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This reaction involves the opening of the aziridine ring by nucleophiles, leading to the formation of various products.
Complex Formation: It can act as a chelate ligand to form complexes with transition metal salts.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include alcohols, thiols, and amines.
Catalysts: Copper(II) triflate and other Lewis acids are often used as catalysts in these reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, treatment with 2-bromobenzyl alcohols yields ring-opened products that can be further converted into azepines .
Scientific Research Applications
Lithium L-aziridine-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aziridine-2-carboxylic acid: This compound is similar in structure but lacks the lithium ion.
Aziridine-2-carboxamide: Known for its low toxicity and potential anticancer properties.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds have shown anti-cancer properties.
Uniqueness
Lithium L-aziridine-2-carboxylate is unique due to its lithium ion, which can form complexes with transition metals, enhancing its utility in catalysis and other chemical applications . Its high reactivity due to the strained aziridine ring also sets it apart from other similar compounds .
Properties
IUPAC Name |
lithium;(2S)-aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2.Li/c5-3(6)2-1-4-2;/h2,4H,1H2,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWDLXRNCMIHH-DKWTVANSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C(N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1[C@H](N1)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4LiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635568 | |
| Record name | Lithium (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67413-27-8 | |
| Record name | Lithium (2S)-aziridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium L-aziridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1603001.png)

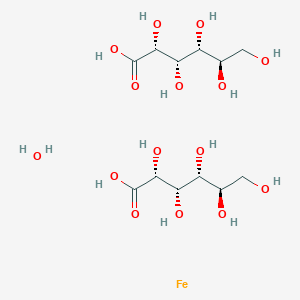

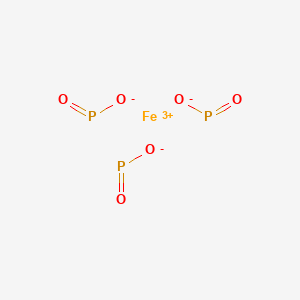
![3-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1603008.png)

